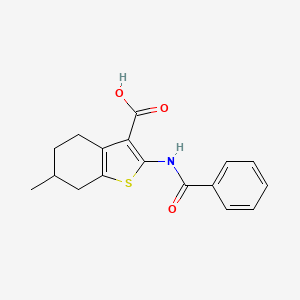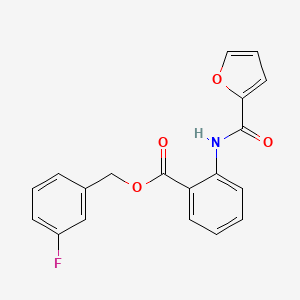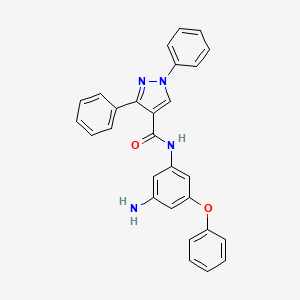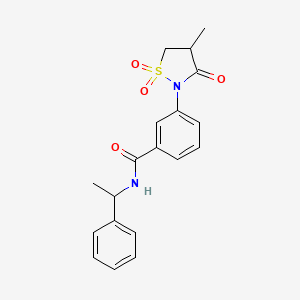
2-(4-cyanophenoxy)-N-methyl-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
- Findings : Molecular docking studies revealed that 4-(2’,6’-dimethyl-4’-cyanophenoxy)-2-(4"-cyanophenyl)-aminoquinoline and 4-(4’-cyanophenoxy)-2-(4"-cyanophenyl)-aminoquinoline exhibit low binding energy values when interacting with the SARS-CoV-2 main protease (Mpro). These compounds form hydrogen bonds and Pi-Pi stacking interactions with amino acid residues (HIS41, GLU166, and GLN192) critical for the virus’s proteolytic cleavage process .
Antiviral Research
Silicatein Activity Assays
Mécanisme D'action
Target of Action
The primary target of 2-(4-cyanophenoxy)-N-methyl-N-phenylacetamide is the phosphodiesterase 4 (PDE4) enzyme . This enzyme plays a key role in regulating inflammatory cytokine production, which is expressed in keratinocytes and immune cells .
Mode of Action
2-(4-cyanophenoxy)-N-methyl-N-phenylacetamide acts by inhibiting PDE4, leading to elevated levels of cyclic adenosine monophosphate (cAMP) . This compound’s structure contains a boron atom, which facilitates skin penetration and binding to the bimetal center of the PDE4 enzyme .
Biochemical Pathways
By inhibiting PDE4, 2-(4-cyanophenoxy)-N-methyl-N-phenylacetamide affects the cAMP-dependent pathway . Elevated cAMP levels can decrease the proinflammatory response associated with conditions like atopic dermatitis .
Pharmacokinetics
It’s known that the compound’s structure allows for effective skin penetration , which suggests good bioavailability when applied topically.
Result of Action
The inhibition of PDE4 and the subsequent increase in cAMP levels lead to a broad-spectrum anti-inflammatory activity . This results in an improvement in disease severity, reduction in the risk of infection, and reduction in the signs and symptoms in patients 2 years old and older .
Action Environment
The action, efficacy, and stability of 2-(4-cyanophenoxy)-N-methyl-N-phenylacetamide can be influenced by various environmental factors. For instance, the chemoenzymatic synthesis of a similar compound was found to be most effective under specific conditions, including a certain reaction temperature and shaking rate . .
Propriétés
IUPAC Name |
2-(4-cyanophenoxy)-N-methyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-18(14-5-3-2-4-6-14)16(19)12-20-15-9-7-13(11-17)8-10-15/h2-10H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPODRDDGICPFQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)COC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![propyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5054720.png)
![N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-ethylthiourea](/img/structure/B5054742.png)


![(5-bromo-2-thienyl){2-methyl-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}methanone dihydrobromide](/img/structure/B5054761.png)
![11-[4-(diethylamino)benzyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5054774.png)

![2,4-dichloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5054791.png)

![N-(2-ethyl-6-methylphenyl)-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B5054796.png)

![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(1-naphthyl)acetamide](/img/structure/B5054822.png)
![ethyl 2-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5054830.png)
![1-[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5054836.png)